molecular formula C16H13FN2O2 B11844711 Methyl 2-(5-fluoro-3-phenyl-1H-indazol-1-yl)acetate

Methyl 2-(5-fluoro-3-phenyl-1H-indazol-1-yl)acetate

Cat. No.: B11844711
M. Wt: 284.28 g/mol
InChI Key: NRDWIHDTVGETIL-UHFFFAOYSA-N
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Description

Methyl 2-(5-fluoro-3-phenyl-1H-indazol-1-yl)acetate is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-fluoro-3-phenyl-1H-indazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced .

Mechanism of Action

The mechanism of action of Methyl 2-(5-fluoro-3-phenyl-1H-indazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Methyl 2-(5-fluoro-3-phenyl-1H-indazol-1-yl)acetate can be compared with other indazole derivatives, such as:

  • Methyl 2-(5-chloro-3-phenyl-1H-indazol-1-yl)acetate
  • Methyl 2-(5-bromo-3-phenyl-1H-indazol-1-yl)acetate
  • Methyl 2-(5-iodo-3-phenyl-1H-indazol-1-yl)acetate

These compounds share a similar core structure but differ in the substituents on the indazole ring. This compound is unique due to the presence of the fluoro group, which can enhance its biological activity and stability .

Properties

IUPAC Name

methyl 2-(5-fluoro-3-phenylindazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c1-21-15(20)10-19-14-8-7-12(17)9-13(14)16(18-19)11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDWIHDTVGETIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)F)C(=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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